Product packaging for 2-Phenoxyethyl butyrate(Cat. No.:CAS No. 23511-70-8)

2-Phenoxyethyl butyrate

Cat. No.: B1580766
CAS No.: 23511-70-8
M. Wt: 208.25 g/mol
InChI Key: OOZDRLVUFHSKIQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl butyrate (CAS 23511-70-8) is an ester compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a colorless liquid with a density of approximately 1.044 to 1.063 g/cm³ and a boiling point in the range of 250-280 °C . This compound is primarily used as an agent in flavor and fragrance formulations . It is approved for use as a flavoring agent in food, with established usage levels in various categories. According to EFSA data, its application ranges from 2 mg/kg in meat products to 20 mg/kg in ready-to-eat savouries . Toxicological assessments of structurally similar phenoxyethyl esters have been conducted. A dermal subchronic toxicity study on the analogous compound phenoxyethyl isobutyrate in rats reported a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day, indicating a low potential for systemic toxicity through dermal exposure in this model . Furthermore, in vitro studies suggest low dermal absorption of similar compounds in human skin . This compound is soluble in alcohol and has a water solubility of about 91.52 mg/L at 25 °C . Researchers value this compound for its application in developing and studying complex flavor profiles and fragrance compositions. This product is intended for research use only and is not meant for diagnostic or therapeutic purposes or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1580766 2-Phenoxyethyl butyrate CAS No. 23511-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethyl butanoate
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InChI

InChI=1S/C12H16O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
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InChI Key

OOZDRLVUFHSKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O3
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DSSTOX Substance ID

DTXSID5066902
Record name 2-Phenoxyethyl butyrate
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Molecular Weight

208.25 g/mol
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CAS No.

23511-70-8
Record name 2-Phenoxyethyl butyrate
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Record name 2-Phenoxyethyl butanoate
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Record name 2-Phenoxyethyl butyrate
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Record name Butanoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl butyrate
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Record name 2-PHENOXYETHYL BUTANOATE
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Synthetic Methodologies and Chemoenzymatic Pathways of 2 Phenoxyethyl Butyrate

Conventional Chemical Esterification Routes for 2-Phenoxyethyl Butyrate (B1204436) Synthesis

The most common conventional method for synthesizing 2-phenoxyethyl butyrate is through direct esterification, a reaction that forms an ester from an alcohol and a carboxylic acid.

The efficiency and yield of the synthesis of this compound via conventional routes are highly dependent on the careful optimization of several reaction parameters. In a typical Fischer-Speier esterification, the reaction between 2-phenoxyethanol (B1175444) and butyric acid is an equilibrium process. To maximize the yield of the final ester product, the equilibrium must be shifted to the right. This is achieved by controlling conditions such as temperature, catalyst concentration, and the molar ratio of reactants, as well as by effectively removing the water produced during the reaction.

Key parameters for optimization include the choice of acid catalyst, reaction temperature, and methods for water removal, such as azeotropic distillation.

ParameterCondition/MethodPurpose
Catalyst Strong mineral acids (e.g., H₂SO₄), Lewis acids, or other acids like boric acid. chemicalbook.comTo protonate the carbonyl group of the carboxylic acid, making it more electrophilic and accelerating the reaction rate.
Temperature Typically elevated temperatures are used.To increase the reaction rate. However, the temperature must be controlled to avoid side reactions or degradation of reactants and products.
Reactant Ratio Use of an excess of one reactant (either the alcohol or the carboxylic acid).To shift the reaction equilibrium towards the product side according to Le Chatelier's principle.
Water Removal Azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene) or use of a dehydrating agent.To remove the water byproduct, which prevents the reverse reaction (hydrolysis) and drives the formation of the ester. chemicalbook.com

The primary precursors for the conventional synthesis of this compound are 2-phenoxyethanol and a butanoylating agent. vulcanchem.comchemsrc.com The most common agent is butyric acid, though more reactive derivatives like butyryl chloride can also be used. chemsrc.com

The reaction mechanism when using butyric acid and 2-phenoxyethanol in the presence of an acid catalyst follows the Fischer esterification pathway:

Protonation of the Carbonyl Group: The catalytic acid protonates the carbonyl oxygen of butyric acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-phenoxyethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water).

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.

Alternatively, using a more reactive precursor like butyryl chloride involves a nucleophilic acyl substitution mechanism. Here, the highly electrophilic carbonyl carbon of the acid chloride is directly attacked by the hydroxyl group of 2-phenoxyethanol, followed by the elimination of a chloride ion, typically in the presence of a base to neutralize the HCl byproduct.

Biocatalytic Approaches for this compound Production

Biocatalytic methods, employing enzymes as catalysts, represent a more sustainable and selective alternative to conventional chemical synthesis. These processes are gaining industrial importance as they often operate under milder conditions and can lead to products considered "natural". researchgate.net

Enzymes, particularly lipases and cutinases, are highly effective in catalyzing the synthesis of esters like this compound in non-aqueous or solvent-free systems. researchgate.netjmb.or.kr Two primary strategies are used:

Direct Enzymatic Esterification: This process is analogous to the chemical Fischer esterification, where an enzyme catalyzes the reaction between 2-phenoxyethanol and butyric acid. The removal of water is also crucial in this process to drive the reaction towards synthesis and prevent enzymatic hydrolysis. rsc.org

Enzymatic Transesterification (Acyl Transfer): In this approach, an existing ester serves as the acyl donor to the alcohol (2-phenoxyethanol). chemrxiv.org A common strategy involves using a simple alkyl ester, such as vinyl butyrate or ethyl butyrate, as the acyl donor. chemrxiv.orgnih.gov The enzyme facilitates the transfer of the butyryl group from the donor ester to 2-phenoxyethanol. Transesterification using vinyl esters is often effectively irreversible, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus preventing the reverse reaction. chemrxiv.org

The success of biocatalytic synthesis relies on the selection and characterization of a suitable enzyme system. Lipases are the most widely used enzymes for ester synthesis due to their stability in organic solvents, broad substrate specificity, and high catalytic efficiency. jmb.or.krchemrxiv.org

Lipase (B570770) B from the yeast Candida antarctica (often immobilized and sold under trade names like Novozym 435) is a particularly robust and versatile biocatalyst for producing various aroma esters. researchgate.netrsc.orgtandfonline.com The kinetics of lipase-catalyzed esterification reactions are often described by a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this mechanism, the enzyme first binds with the acyl donor (e.g., butyric acid), forms an acyl-enzyme intermediate, and releases the first product (e.g., water). Subsequently, the second substrate (e.g., 2-phenoxyethanol) binds to the intermediate, leading to the formation of the final ester and regeneration of the free enzyme. nih.gov

Kinetic studies are essential for optimizing these reactions. For instance, studies on the synthesis of other butyrate esters have shown that high concentrations of substrates, particularly short-chain acids like butyric acid, can lead to competitive inhibition, where the acid binds unproductively to the acyl-enzyme complex, or even cause inactivation of the enzyme. nih.gov

Below is a table showing example kinetic parameters from a study on the lipase-catalyzed synthesis of isoamyl butyrate, which illustrates the type of data used to characterize these enzyme systems. nih.gov

Kinetic ParameterDescriptionValue
Vmax Maximum reaction velocity11.72 µmol/min/mg
KM, Acid Michaelis constant for butyric acid0.00303 M
KM, Alcohol Michaelis constant for isoamyl alcohol0.00306 M
Ki, Acid Inhibition constant for butyric acid1.05 M
Ki, Alcohol Inhibition constant for isoamyl alcohol6.55 M

Data from a study on isoamyl butyrate synthesis illustrates typical parameters for lipase kinetics. nih.gov

Biocatalytic routes for producing this compound align well with several principles of Green Chemistry. acs.org

Waste Prevention: Enzymatic reactions are highly selective, minimizing the formation of byproducts and thus reducing waste compared to some conventional chemical methods. icm.edu.pl

Atom Economy: While direct esterification has the same theoretical atom economy whether catalyzed chemically or enzymatically, the high selectivity of enzymes ensures that the practical atom economy is closer to the theoretical maximum. acs.org

Less Hazardous Chemical Syntheses: Biocatalysis avoids the use of harsh and corrosive acid catalysts common in conventional esterification. unibo.it

Safer Solvents and Auxiliaries: Many enzymatic esterifications can be performed in solvent-free systems, where one of the liquid substrates acts as the solvent. researchgate.netrsc.org This eliminates the need for volatile and often hazardous organic solvents. wordpress.com

Design for Energy Efficiency: Enzymatic reactions typically proceed under mild conditions, often at or near ambient temperature and pressure, which significantly reduces the energy requirements of the process compared to conventional methods that require heating. rsc.orgacs.org

Use of Renewable Feedstocks & Catalysis: The enzymes themselves are derived from renewable biological sources and are biodegradable. Furthermore, they are catalytic reagents, used in small amounts and often recyclable, which is superior to stoichiometric reagents. acs.org When the precursors (e.g., butyric acid from fermentation) are also from renewable sources, the entire process becomes more sustainable. researchgate.net

The development of these chemoenzymatic pathways, which combine chemical principles with biological catalysts, offers an elegant and efficient strategy for the sustainable production of valuable compounds like this compound. beilstein-journals.org

Advanced Analytical Techniques for the Characterization of 2 Phenoxyethyl Butyrate

Spectroscopic Characterization Methods

Spectroscopic techniques are instrumental in probing the molecular structure of 2-Phenoxyethyl Butyrate (B1204436) by examining the interaction of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's functional groups, molecular weight, and atomic connectivity.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups present in the molecule. For 2-Phenoxyethyl Butyrate, key vibrational frequencies confirm the presence of its ester and ether functionalities, as well as its aromatic and aliphatic components. The gas-phase IR spectrum is a valuable resource for this analysis. nist.gov

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group Assignment
~1735C=O (Ester carbonyl) stretching
~1600, ~1500C=C Aromatic ring stretching
~1240C-O (Ester) stretching
~1170C-O (Ether) stretching
~2970C-H (Aliphatic) stretching
~3060C-H (Aromatic) stretching

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) is observed, confirming its molecular weight. nist.gov The fragmentation pattern is also characteristic, with major fragments arising from the cleavage of the ester and ether bonds. nist.govnih.gov

The atmospheric pressure chemical ionization (APCI) method, a softer ionization technique compared to EI, can also be employed and results in less fragmentation and a more prominent molecular ion peak. fmach.it

Characteristic Mass Spectral Data for this compound (EI-MS):

m/zRelative IntensityFragment Ion
208Present[M]+ (Molecular Ion)
115High[C6H5OCH2CH2]+
77Moderate[C6H5]+
71High[C4H7O]+
43High[C3H7]+

Data compiled from multiple sources. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum of this compound allow for the unambiguous assignment of each proton in the molecule.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, distinguishing between aromatic, aliphatic, ester, and ether carbons.

Predicted ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationProton Assignment
~7.3Multiplet2HAromatic (meta-H)
~6.9Multiplet3HAromatic (ortho- & para-H)
~4.4Triplet2H-OCH2CH2O-
~4.2Triplet2H-OCH2CH2O-
~2.3Triplet2H-CH2-C=O
~1.6Sextet2H-CH2-CH2-C=O
~0.9Triplet3H-CH3

Predicted ¹³C NMR Data for this compound:

Chemical Shift (ppm)Carbon Assignment
~173C=O (Ester)
~158Aromatic C-O
~129Aromatic C-H
~121Aromatic C-H
~114Aromatic C-H
~66-OCH2CH2O-
~63-OCH2CH2O-
~36-CH2-C=O
~18-CH2-CH2-C=O
~13-CH3

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the benzene (B151609) ring acts as a chromophore. The UV-Vis spectrum shows characteristic absorption bands in the ultraviolet region, which can be used for quantification and to confirm the presence of the aromatic ring. The absorption of UV radiation is a common trait for many molecules with both electron-withdrawing and electron-accepting groups that allow for resonance stabilization. google.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is the method of choice for the analysis of volatile compounds like this compound. nih.govfmach.it In GC-MS, the compound is first vaporized and separated from other volatile components in a gas chromatograph based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and detected. sci-hub.semdpi.com

The retention time (the time it takes for the compound to travel through the GC column) is a characteristic property that can be used for identification. The Kovats retention index is a more standardized value that is less dependent on the specific experimental conditions. nih.gov The mass spectrum obtained from the MS detector provides definitive identification. researchgate.net

GC-MS Data for this compound:

ParameterValueReference
Kovats Retention Index (Standard non-polar column)~1482-1493 nih.gov
Kovats Retention Index (Standard polar column)~2100-2106 nih.govvcf-online.nl

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the chemical analysis of fragrance and flavor compounds, offering high resolution and sensitivity for the separation, identification, and quantification of individual components within a sample. chemicalbull.comnih.gov For this compound, HPLC is instrumental in determining its purity by separating it from potential impurities such as starting materials (2-phenoxyethanol and butyric acid), by-products from synthesis, or degradation products.

While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a robust method can be extrapolated from established methods for similar compounds, such as 2-phenoxyethanol (B1175444) and other esters. dergipark.org.trsielc.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound like this compound.

A prospective HPLC method for the analysis of this compound would likely employ a C18 column, which is a common stationary phase for reversed-phase chromatography. dergipark.org.tr The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.govdergipark.org.tr An isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for routine purity checks. dergipark.org.tr For more complex samples containing a wider range of impurities, a gradient elution, where the proportion of the organic solvent is increased over time, would provide better separation. nih.gov Detection is commonly achieved using a UV detector, as the phenoxy group in this compound absorbs UV light. dergipark.org.tr A wavelength of around 270 nm would likely be appropriate for detection. dergipark.org.tr

The validation of such an HPLC method would be conducted according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity. dergipark.org.tr The purity of this compound is typically expected to be high, often ≥95%, as determined by HPLC for commercial-grade fragrance ingredients. sigmaaldrich.com

Below is a hypothetical data table outlining typical parameters for an HPLC analysis of this compound.

ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 270 nm
Injection Volume 10 µL
Expected Retention Time Dependent on specific conditions, but would be a single, well-defined peak for a pure sample.

This table represents a proposed method based on the analysis of similar compounds and general HPLC principles.

Solid Phase Microextraction (SPME) Coupled Techniques for Olfactometric Analysis

In a typical SPME-GC-O analysis, an SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of a sample containing this compound. mdpi.com The volatile and semi-volatile compounds, including this compound, adsorb onto the fiber. The fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. mdpi.com

The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to an olfactory port where a trained sensory panelist or perfumer sniffs the eluting compounds and describes their odor. mdpi.com This allows for the direct correlation of the peak identified as this compound by the MS with its specific aroma profile. nih.gov

While detailed olfactometric studies specifically targeting this compound are not abundant in the literature, the odor profile of the closely related isomer, 2-phenoxyethyl isobutyrate, is described as sweet, fruity with apple notes, and floral with hints of rose, honey, and pastry. pellwall.com It is anticipated that this compound would possess a similar fruity-floral character. The intensity of the perceived odor at the olfactometry port can be recorded to create an aromagram, which can be compared with the chromatogram from the MS detector.

Below is a data table summarizing the likely parameters for an SPME-GC-O analysis of this compound.

ParameterValue
Extraction Technique Headspace Solid Phase Microextraction (HS-SPME)
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Temperature 50°C
Extraction Time 10-30 min
Gas Chromatograph GC system coupled with Mass Spectrometer and Olfactometry port
Column e.g., DB-5 or similar non-polar capillary column
Carrier Gas Helium
Olfactometry Assessment Performed by trained panelists to describe odor character and intensity.
Expected Odor Profile Fruity, Floral, Sweet

This table represents a proposed method based on the analysis of similar compounds and general SPME-GC-O principles.

Olfactive and Flavor Perception Studies of 2 Phenoxyethyl Butyrate

Structure-Odor Relationships within Phenoxyethyl Esters and Related Analogues

The molecular structure of an aromatic compound is a primary determinant of its perceived odor. In the family of phenoxyethyl esters, the nature of the ester group significantly influences the olfactory profile. 2-Phenoxyethyl butyrate (B1204436) belongs to the fragrance structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). nih.govresearchgate.net This group is characterized by an aryl alkyl alcohol reacted with a simple carboxylic acid. nih.govresearchgate.net

While specific comparative studies detailing the incremental change in odor with the lengthening of the carbon chain in the ester group of phenoxyethyl esters are not extensively documented in publicly available literature, general principles of structure-activity relationships in fragrance compounds can be applied. Generally, for simple esters, as the carbon chain of the carboxylic acid moiety increases, the odor profile can shift from sharp and fruity to more waxy, fatty, and less intense notes.

2-Phenoxyethyl isobutyrate, a close analogue and sometimes commercially referred to as Phenirat, is described as having a sweet, fruity, floral (rose-like), and honeyed scent with a lightly green nuance. nih.govthegoodscentscompany.com Another related compound, 2-phenoxyethyl propionate, is also used as a fragrance ingredient. researchgate.netthegoodscentscompany.com The odor of phenoxyethanol (B1677644) and its esters, like 2-phenoxyethyl isobutyrate, are generally characterized by soft, mildly fruity facets. thegoodscentscompany.com The butyrate ester, in comparison to the isobutyrate, would be expected to have a slightly different fruity character, potentially with more pronounced butyric (cheesy, ripe fruit) undertones, although this is often mellowed by the larger phenoxyethyl group.

Table 1: Odor Profiles of 2-Phenoxyethyl Esters and Analogues

Compound Name Ester Group Reported Odor Profile
2-Phenoxyethyl butyrate Butyrate Fruity, sweet, with honey and rose notes.
2-Phenoxyethyl isobutyrate Isobutyrate Sweet, fruity, tropical, rose, honey, floral, waxy, with green apple and powdery notes. thegoodscentscompany.cominchem.orgiastate.edupellwall.com
Phenethyl acetate Acetate Floral, fruity, honey, rose, sweet, tropical. thegoodscentscompany.com
Phenethyl benzoate Benzoate Soft rose, balsam, honey, floral. thegoodscentscompany.com

Sensory Evaluation Methodologies and Chemoreception Research

The sensory perception of this compound is evaluated using a combination of instrumental analysis and human sensory panels. These methodologies are crucial for characterizing its flavor and fragrance profile and understanding its perception in different applications.

Descriptive Sensory Analysis involves trained sensory panels to identify and quantify the different sensory attributes of a product. nih.gov Methods like Flash Profiling or consensus profiling can be used to create a detailed sensory profile of a product containing this compound. nih.gov These profiles help in understanding how the compound's aroma is perceived and how it interacts with other ingredients. For instance, an experienced perfumer's evaluation of fragrances in different cosmetic bases revealed that the olfactory profile could be significantly modified by the base, with some components being suppressed or enhanced.

Chemoreception research investigates how chemical compounds like this compound interact with sensory receptors. This involves studying the molecular mechanisms of taste and smell. The perception of flavor is a complex process involving the release of flavor compounds from the food or cosmetic matrix and their transport to the gustatory and olfactory receptors. kalvei.czgoogle.com

Mechanistic Investigations of Olfactory Receptor Interactions, including Antagonism and Agonism (e.g., OR2AT4)

Recent research has identified that olfactory receptors (ORs) are not only present in the nasal epithelium but are also ectopically expressed in other tissues, where they can be activated or inhibited by various chemical compounds. nih.govresearchgate.net One such receptor is the olfactory receptor OR2AT4, which has been found in human primary keratinocytes. pellwall.comnih.gov

Studies have demonstrated that 2-phenoxyethyl isobutyrate, also known under the trade name Phenirat, acts as an antagonist to the OR2AT4 receptor. nih.govnist.gov This means that it binds to the receptor and blocks the effects of an agonist. nist.gov An agonist is a molecule that binds to a receptor and triggers a biological response. For the OR2AT4 receptor, a known agonist is Sandalore, a synthetic sandalwood odorant. nih.govnist.gov

The antagonistic action of Phenirat (2-phenoxyethyl isobutyrate) has been shown to prevent the Sandalore-induced intracellular calcium increase in cells expressing OR2AT4. nist.gov This interaction highlights a specific molecular target for 2-phenoxyethyl isobutyrate and provides insight into its potential physiological effects beyond its aroma. The ability to act as an antagonist suggests that this compound could modulate cellular processes mediated by OR2AT4. nih.gov

Table 2: Interaction of 2-Phenoxyethyl Isobutyrate with Olfactory Receptor OR2AT4

Compound Role Receptor Effect
2-Phenoxyethyl isobutyrate (Phenirat) Antagonist OR2AT4 Prevents Sandalore-induced intracellular Ca2+ increase. nist.gov
Sandalore Agonist OR2AT4 Induces intracellular Ca2+ influx. nih.govnist.gov

Retention and Release Mechanisms of this compound in Complex Matrices (e.g., Food and Cosmetic Bases)

The perception of this compound as a flavor or fragrance is highly dependent on its release from the product matrix in which it is incorporated. The retention and release are governed by physicochemical factors such as the volatility of the compound and its interaction with the matrix components. kalvei.cz

In cosmetic bases , the lipophilicity of the base plays a crucial role in the release of fragrance molecules. A study investigating the olfactory performance of fragrances in different cosmetic bases found that hydrophilic bases like glycerin and butylene glycol allowed for the release of most fragrance compounds. In contrast, highly lipophilic bases such as caprylic-capric triglyceride tended to retain more of the lipophilic fragrance molecules, thereby reducing their volatility and perception. google.com Given that 2-phenoxyethyl isobutyrate has a log P (octanol-water partition coefficient) of 3.2, indicating it is lipophilic, its release would be expected to be higher in more polar, hydrophilic cosmetic formulations. sigmaaldrich.com

In food matrices , the release of flavor compounds is a complex process influenced by the food's composition (e.g., fat, protein, carbohydrate content) and structure. thegoodscentscompany.comthegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) has designated 2-phenoxyethyl isobutyrate as "Generally Recognized as Safe" (GRAS) for use as a flavoring substance in various food categories. thegoodscentscompany.com The typical use levels in different food products provide an indication of the concentrations at which this compound is employed to achieve the desired flavor profile.

The following table summarizes the use levels of 2-phenoxyethyl isobutyrate in different food categories as per FEMA GRAS assessment, which indirectly relates to its application and desired release in these matrices.

Table 3: Use Levels of 2-Phenoxyethyl Isobutyrate in Various Food Categories (FEMA GRAS)

Food Category Average Usual ppm Average Maximum ppm
Baked goods 15.0 30.0
Beverages (non-alcoholic) 5.0 10.0
Chewing gum - -
Confectionery & frostings 15.0 30.0
Frozen dairy 10.0 20.0
Gelatins, puddings 10.0 20.0
Hard candy 25.0 50.0
Soft candy 15.0 30.0

Source: The Good Scents Company, based on FEMA GRAS data. thegoodscentscompany.com

The release of this compound from these food matrices will depend on factors such as its partitioning between the fat and water phases of the food, its interaction with proteins and carbohydrates, and the physical structure of the food. thegoodscentscompany.com For example, in a high-fat product like confectionery, the lipophilic nature of this compound would lead to a significant portion being dissolved in the fat phase, which can affect its release and perception during consumption.

Chemical Stability and Degradation Pathways of 2 Phenoxyethyl Butyrate

Thermal Stability Profiles and Kinetic Analysis

The thermal stability of an organic compound is a critical parameter that defines its behavior under elevated temperatures. For 2-phenoxyethyl butyrate (B1204436), its stability is dictated by the strength of its constituent ether and ester bonds. The product is generally considered chemically stable under standard ambient conditions (room temperature). However, upon intense heating, it is combustible and can form explosive mixtures with air. A critical temperature range for the formation of such mixtures is considered to be approximately 15 Kelvin below its flash point.

While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) thermograms for 2-phenoxyethyl butyrate are not widely available in published literature, these techniques are standard for evaluating thermal stability. ardena.cominfinitiaresearch.com A typical TGA analysis would measure the mass loss of a sample as a function of temperature, indicating the onset and completion of thermal decomposition. tainstruments.com A DSC analysis would complement this by measuring the heat flow associated with thermal events, identifying endothermic processes like melting and boiling, and exothermic processes like decomposition. nih.gov

Based on its structure and known physical properties, the initial mass loss in a TGA curve would likely correspond to its boiling point, followed by decomposition at higher temperatures. The decomposition would involve the cleavage of the ester and ether linkages. Kinetic analysis of the TGA data, often using models like the Arrhenius equation, would yield parameters such as the activation energy (Ea) for decomposition, providing a quantitative measure of its thermal stability.

Table 1: Physical Properties Related to Thermal Stability of this compound This table is interactive. Users can sort and filter the data.

Property Value Notes
Boiling Point 250-252 °C At 760 mm Hg. thegoodscentscompany.com
Flash Point 112.22 °C Closed cup method. thegoodscentscompany.com
Chemical Stability Stable Under standard room temperature conditions. sigmaaldrich.com

Acid and Base Hydrolysis Kinetics and Mechanisms

As an ester, this compound is susceptible to hydrolysis, a reaction where water cleaves the molecule, a process catalyzed by the presence of either an acid or a base. libretexts.org The hydrolysis of this ester yields 2-phenoxyethanol (B1175444) and butyric acid or its corresponding carboxylate salt. inchem.org

Acid-Catalyzed Hydrolysis In an acidic medium, the hydrolysis of this compound follows a well-established nucleophilic acyl substitution mechanism, typically A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water. libretexts.org

The general mechanism is as follows:

Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy oxygen.

Elimination of the leaving group, 2-phenoxyethanol.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final product, butyric acid.

Base-Catalyzed Hydrolysis (Saponification) Under basic or alkaline conditions, the hydrolysis is known as saponification and is an irreversible process that goes to completion. libretexts.org The mechanism is typically B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.

The general mechanism proceeds via these steps:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

The intermediate collapses, eliminating the 2-phenoxyethoxide leaving group.

A rapid, irreversible acid-base reaction occurs where the newly formed butyric acid protonates the 2-phenoxyethoxide, yielding the final products: a butyrate salt and 2-phenoxyethanol.

While specific kinetic data for this compound is scarce, the rates of hydrolysis can be inferred from studies on analogous esters. The table below presents kinetic data for the hydrolysis of various butyrate esters, which provides context for the expected reactivity of this compound. The rate constants are influenced by the nature of the alcohol group and the reaction conditions (pH, temperature).

Table 2: Comparative Hydrolysis Rate Constants for Various Esters at 25°C This table is interactive. Users can sort and filter the data.

Ester Acid-Catalyzed Rate Constant (k_A, M⁻¹s⁻¹) Base-Catalyzed Rate Constant (k_B, M⁻¹s⁻¹) Reference
Ethyl Acetate 1.05 x 10⁻⁴ 0.11 ias.ac.in
Ethyl Propionate 0.49 x 10⁻⁴ 0.054 ias.ac.in
Ethyl n-Butyrate 0.24 x 10⁻⁴ 0.030 ias.ac.in
p-Nitrophenyl Butyrate Not available 0.130 (imidazole catalyzed) scribd.com

Oxidative Stability and Degradation Product Identification

The oxidative stability of this compound is influenced by its two primary functional groups: the phenoxy ether and the butyrate ester. Both sites are potentially susceptible to oxidative degradation, which can be initiated by factors such as light, heat, and the presence of oxidizing agents.

The phenoxy moiety is known to be a point of oxidative attack. Studies on related polyphenyl ethers show that oxidation can occur via a free-radical mechanism, leading to the cleavage of the ether bond and hydroxylation of the aromatic ring. researchgate.net The likely point of initial attack is the methylene (B1212753) group (CH₂) adjacent to the ether oxygen, which can be oxidized.

Potential degradation pathways for the phenoxyethyl group include:

Oxidation of the ether linkage: This can lead to the formation of phenol (B47542) and other derivatives. researchgate.net

Anaerobic degradation: In anaerobic environments, the parent alcohol, 2-phenoxyethanol, has been shown to degrade into phenol and acetaldehyde. researchgate.net

Further oxidation: Phenolic products can be further oxidized to form compounds like benzoquinone. rsc.org

The butyrate portion of the molecule can also undergo oxidation, particularly at the carbon atoms of the alkyl chain, potentially leading to the formation of shorter-chain carboxylic acids, ketones, and aldehydes.

While a comprehensive analysis of all oxidative degradation products of this compound is not documented, based on the degradation pathways of its constituent functional groups, a list of potential products can be compiled.

Table 3: Potential Degradation Products of this compound This table is interactive. Users can sort and filter the data.

Degradation Pathway Potential Product Chemical Formula Notes
Hydrolysis 2-Phenoxyethanol C₈H₁₀O₂ Primary alcohol resulting from ester cleavage. inchem.org
Hydrolysis Butyric Acid C₄H₈O₂ Carboxylic acid resulting from ester cleavage. inchem.org
Oxidation Phenol C₆H₆O Resulting from ether linkage cleavage. researchgate.net
Oxidation Acetaldehyde C₂H₄O Potential product from the ethoxy part of the molecule. researchgate.net
Oxidation Phenoxyacetic Acid C₈H₈O₃ Oxidation product of the 2-phenoxyethanol moiety. inchem.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-Phenoxyethanol
Butyric Acid
Butyrate
Phenol
Acetaldehyde
Phenoxyacetic Acid
Benzoquinone
Ethyl Acetate
Ethyl Propionate
Ethyl n-Butyrate

Mechanistic Biochemical Activity of 2 Phenoxyethyl Butyrate Non Clinical Focus

Molecular Interactions with Specific Biological Targets (e.g., Olfactory Receptors)

The interaction of volatile compounds like 2-phenoxyethyl butyrate (B1204436) with biological targets is primarily understood in the context of olfaction. Olfactory receptors (ORs), which are located on the surface of olfactory receptor neurons in the nasal epithelium, are the primary targets for odorant molecules. nih.govfrontiersin.org These receptors belong to the large G protein-coupled receptor (GPCR) superfamily, characterized by their seven transmembrane domains. nih.govfrontiersin.org

The binding of an odorant molecule, such as 2-phenoxyethyl butyrate, to an olfactory receptor is a highly specific event that initiates a signal transduction cascade. This process begins when the odorant molecule, or ligand, fits into a binding pocket on the extracellular portion of the OR. bohrium.com The binding is thought to be driven by a combination of shape complementarity and weak intermolecular forces, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the odorant and specific amino acid residues within the binding pocket.

Upon binding, the receptor undergoes a conformational change. This structural shift is transmitted to the intracellular domains of the receptor, enabling it to interact with and activate a heterotrimeric G protein, often the G-olfactory (Gαolf) protein. nih.gov Activation of Gαolf, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then gates cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron, which generates an electrical signal that is transmitted to the brain for the perception of smell. nih.gov

Table 1: General Characteristics of Olfactory Receptor Interactions

FeatureDescription
Receptor Type G protein-coupled receptors (GPCRs) with seven transmembrane domains. nih.govfrontiersin.org
Ligand Binding Occurs in a binding pocket on the extracellular side of the receptor. bohrium.com
Interaction Forces Van der Waals forces, hydrogen bonds, and hydrophobic interactions.
Activation Mechanism Ligand binding induces a conformational change, activating an intracellular G protein (Gαolf). nih.gov
Signal Transduction Activation of adenylyl cyclase, increase in cAMP, opening of ion channels, and neuronal depolarization. nih.gov

In Vitro Cellular Pathway Analysis Related to Ester Functionality (e.g., investigations in keratinocyte models, excluding safety/toxicity outcomes)

Direct in vitro studies of this compound on keratinocyte cellular pathways are not presently available in scientific literature. However, the ester functionality of this compound implies that its biological activity in cellular models like keratinocytes would be primarily mediated by its hydrolysis products: phenoxyethanol (B1677644) and butyric acid. The analysis of the effects of these individual components in keratinocyte models can provide insights into the potential pathways influenced by this compound.

Butyric acid, a short-chain fatty acid, has been shown to influence several key cellular pathways in human keratinocytes. In vitro studies using butyrate or butyrate-releasing compounds have demonstrated effects on keratinocyte proliferation and differentiation. nih.govmdpi.com For instance, treatment of human keratinocyte cell lines (HaCaT cells) with a butyrate releaser has been shown to enhance cell proliferation at certain concentrations. mdpi.com Furthermore, butyrate can promote the expression of differentiation markers such as keratin-1 and filaggrin, which are crucial for the formation of a functional skin barrier. nih.gov

The signaling pathways implicated in these effects include the modulation of transcription factors like Nrf2 and NF-κB. mdpi.com Butyrate has been observed to upregulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress, and to suppress the activity of NF-κB, a key regulator of inflammatory responses. mdpi.com Additionally, butyric acid can act as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to cell cycle and differentiation. frontiersin.org Metabolically, butyrate can be utilized by keratinocytes, enhancing fatty acid oxidation and the synthesis of long-chain fatty acids, which are essential for the production of ceramides (B1148491) and maintaining skin barrier integrity. nih.gov

Phenoxyethanol has also been studied in keratinocyte and fibroblast cell lines, primarily in the context of its use as a preservative. mdpi.com While much of this research focuses on cytotoxicity, some studies have investigated its effects on cellular functions. For example, in vitro studies have looked at the influence of phenoxyethanol on cell viability and collagen secretion in human dermal fibroblasts. researchgate.net

Therefore, in an in vitro keratinocyte model, the enzymatic hydrolysis of this compound would release butyric acid and phenoxyethanol, which could then independently or synergistically influence pathways related to cell proliferation, differentiation, oxidative stress response, and inflammation.

Table 2: Potential Cellular Pathway Involvement in Keratinocyte Models Based on Hydrolysis Products

Hydrolysis ProductPotential Cellular EffectImplicated Pathways
Butyric Acid Enhanced cell proliferation and differentiation. nih.govmdpi.comNrf2, NF-κB, HDAC inhibition, Fatty Acid Metabolism. nih.govmdpi.comfrontiersin.org
Modulation of oxidative stress and inflammatory responses. mdpi.com
Phenoxyethanol Influence on cell viability and extracellular matrix protein secretion. mdpi.comresearchgate.netPathways related to cell growth and matrix synthesis.

Enzymatic Biotransformation and Metabolic Fates in Model Biological Systems (non-human, non-clinical)

The biotransformation of this compound in biological systems is expected to follow the metabolic pathway common to other simple aryl alkyl acid esters. researchgate.net The primary metabolic step is the hydrolysis of the ester bond, catalyzed by carboxylesterases. researchgate.netmdpi.com These enzymes are abundant in various tissues, with high concentrations found in the liver. pharmgkb.org

In non-human, non-clinical model systems, such as in vitro preparations of liver microsomes, this compound would be rapidly hydrolyzed into its constituent alcohol and acid: 2-phenoxyethanol (B1175444) and butyric acid. nih.govinchem.org Studies on structurally similar compounds, like 2-phenoxyethyl ester prodrugs, using mouse liver microsomes have demonstrated very rapid hydrolysis, with the parent ester being almost completely converted to the corresponding acid and alcohol in a short time frame. nih.gov This suggests a low metabolic stability for the ester form of the molecule.

Following hydrolysis, the two metabolites undergo further biotransformation.

2-Phenoxyethanol: This metabolite is primarily oxidized to phenoxyacetic acid. inchem.orgnih.gov This oxidation is thought to be mediated by alcohol dehydrogenase. nih.gov Phenoxyacetic acid is the principal urinary metabolite. inchem.org

Butyric Acid: As a short-chain fatty acid, butyric acid can enter endogenous metabolic pathways. It can be utilized as an energy source through β-oxidation, converted to other fatty acids, or enter other intermediary metabolism pathways.

Therefore, the metabolic fate of this compound in a non-human model system would involve its rapid breakdown into phenoxyethanol and butyric acid, followed by the respective oxidation and entry into endogenous metabolic pathways of these two molecules.

Table 3: Predicted Metabolic Fate of this compound in a Non-Human, Non-Clinical Model System

StepProcessEnzyme(s)Metabolite(s)Subsequent Fate
1 Ester HydrolysisCarboxylesterases researchgate.netmdpi.com2-Phenoxyethanol and Butyric AcidFurther biotransformation
2a Oxidation of 2-PhenoxyethanolAlcohol Dehydrogenase nih.govPhenoxyacetic AcidExcretion
2b Metabolism of Butyric AcidVarious-Enters endogenous metabolic pathways (e.g., β-oxidation)

Emerging Research Directions and Future Perspectives on 2 Phenoxyethyl Butyrate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of esters, including 2-phenoxyethyl butyrate (B1204436), often relies on Fischer-Speier esterification, which typically uses strong mineral acids as catalysts. unb.ca While effective, this method presents challenges related to corrosion, catalyst separation, and the generation of acidic waste. jetir.org Current research is therefore focused on developing greener, more efficient, and sustainable synthetic alternatives.

Another significant area of development is enzyme-catalyzed synthesis, particularly using lipases. researchgate.netnih.govmdpi.com Lipases are biocatalysts that can mediate esterification reactions under mild conditions, often in solvent-free systems. researchgate.netnih.gov This approach avoids the use of harsh chemicals and high temperatures, leading to a more environmentally friendly process. researchgate.netmdpi.com The "Ping-Pong Bi-Bi" mechanism is a well-studied model for lipase-catalyzed reactions, providing a kinetic framework for optimizing the synthesis of esters like ethyl butyrate, a related fruity ester. nih.govucp.pt Future research will likely focus on identifying and immobilizing robust lipases that exhibit high selectivity and stability for the synthesis of 2-phenoxyethyl butyrate, further enhancing the sustainability of its production.

Catalyst TypeAdvantagesResearch Focus
Solid Acid Catalysts Reusable, Non-corrosive, Easy separationOptimization of reaction conditions for yield and energy efficiency
Lipases (Biocatalysts) Mild reaction conditions, High selectivity, Environmentally friendlyIdentification and immobilization of robust enzymes, Kinetic modeling

Advanced Analytical Methodologies for Trace Analysis and Metabolite Identification

The detection and quantification of this compound, especially at trace levels in complex matrices such as consumer products or biological samples, requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile fragrance compounds. gcms.czmostwiedzy.pl Advancements in this area are focused on enhancing sensitivity and selectivity.

Tandem mass spectrometry (GC-MS/MS) is a powerful technique for trace analysis, offering improved signal-to-noise ratios and the ability to detect and quantify compounds at sub-parts-per-billion levels, even in complex sample matrices. chromatographyonline.comchimia.ch This is particularly important for monitoring potential metabolites of this compound in toxicological or environmental studies. Headspace analysis, which samples the volatile compounds above a product, provides insights into the fragrance as it is perceived by the consumer. gcms.cziltusa.com

Analytical TechniqueApplicationFuture Development
GC-MS/MS Trace level quantification, Metabolite identificationEnhanced sensitivity and application in complex biological matrices
Headspace Analysis Analysis of volatile fragrance profile as perceived by consumersIntegration with other techniques for a more comprehensive sensory analysis
Electronic Nose (eNose) Real-time odor identification and quality controlDevelopment of more specific and sensitive sensor arrays

Computational Chemistry and Molecular Modeling Studies of Receptor Interactions

Understanding how this compound interacts with olfactory receptors at a molecular level is crucial for predicting and designing fragrances with specific scent profiles. Computational chemistry and molecular modeling are becoming indispensable tools in this field.

Molecular docking simulations are being used to predict the binding affinity of odorant molecules with human olfactory receptors (hORs). chemrxiv.orgchemrxiv.org By constructing three-dimensional models of hORs, researchers can simulate how this compound fits into the binding pocket of different receptors. chemrxiv.org This information can be used to create a "docking score vector" for the molecule, which can then be compared to those of other odorants to predict odor similarity. chemrxiv.orgchemrxiv.org This approach offers a powerful alternative to traditional methods that rely solely on structural similarity. chemrxiv.org

Another emerging area is the use of Computational Fluid Dynamics (CFD). researchgate.netmr-cfd.comcad-journal.netcetjournal.it CFD simulations can model the turbulent airflow and dispersal of fragrance molecules from their source, such as an air freshener or a perfume on the skin. researchgate.netmr-cfd.comcad-journal.net This allows researchers to predict how the concentration of this compound changes over time and space, providing valuable insights into its performance in various applications. researchgate.netcad-journal.net

Exploration of Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Models for Olfactive Properties

The relationship between a molecule's chemical structure and its perceived odor is a complex puzzle that chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models are helping to solve. nih.govnih.govperfumerflavorist.com These computational approaches use machine learning algorithms to identify the molecular features that are most important for a particular scent profile. nih.govnih.gov

For fruity esters like this compound, QSAR studies can correlate physicochemical properties and molecular descriptors with sensory panel data to predict the perceived intensity of fruity notes. perfumerflavorist.comfrontiersin.orgnih.gov These models can help to screen large libraries of virtual compounds to identify new fragrance molecules with desired olfactive properties. nih.gov

Recent research has utilized large datasets of olfactory psychophysical data to train random forest models that can predict not only the pleasantness and intensity of a scent but also specific semantic descriptors like "fruity," "sweet," and "floral". nih.govnih.gov As more data becomes available and machine learning algorithms become more sophisticated, the accuracy of these predictive models is expected to improve significantly, accelerating the discovery and development of new fragrance ingredients. arxiv.org

Modeling ApproachApplicationFuture Direction
Molecular Docking Predicting odor similarity based on receptor bindingIntegration with experimental data for model validation and refinement
Computational Fluid Dynamics (CFD) Simulating fragrance dispersal and concentration profilesDevelopment of more realistic models for various application environments
QSAR and Chemoinformatics Predicting olfactive properties from chemical structureIncorporation of larger and more diverse datasets to improve model accuracy

Innovations in Controlled Release and Delivery Systems for Specific Applications

To enhance the longevity and performance of fragrances like this compound, researchers are developing innovative controlled release and delivery systems. nih.gov These technologies aim to protect the fragrance from degradation and to release it in a sustained or triggered manner. nih.govcd-bioparticles.net

Microencapsulation and nanoencapsulation are widely used techniques where the fragrance is enclosed within a protective shell. cd-bioparticles.netrsc.orgresearchgate.netcarbohyde.comnih.gov These capsules can be made from a variety of materials, including polymers and silica, and can be designed to release their contents in response to specific triggers such as friction, heat, or changes in pH. nih.govrsc.orgnih.gov Nanocarriers like liposomes and solid lipid nanoparticles (SLNs) offer advantages in terms of biocompatibility and the ability for targeted delivery. cd-bioparticles.net

A particularly exciting area of research is the development of stimuli-responsive polymers. nih.govmdpi.commdpi.comnih.govyoutube.com These "smart" materials can undergo a change in their physical or chemical properties in response to an external stimulus, such as light, temperature, or the presence of a specific enzyme. nih.govmdpi.commdpi.com By incorporating this compound into a stimuli-responsive polymer matrix, it is possible to create delivery systems that release the fragrance "on demand" in a highly controlled manner. nih.govmdpi.com

Delivery SystemMechanismPotential Applications
Micro/Nano-encapsulation Protective shell releases fragrance upon trigger (e.g., friction)Laundry detergents, personal care products
Nanocarriers (Liposomes, SLNs) Biocompatible carriers for targeted and sustained releaseCosmetics, skin care products
Stimuli-Responsive Polymers "On-demand" release in response to specific triggers (e.g., pH, temperature)Smart textiles, advanced personal care products

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-phenoxyethyl butyrate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : this compound is synthesized via esterification of butyric acid with 2-phenoxyethanol, typically catalyzed by sulfuric acid or immobilized lipases. Optimization involves controlling molar ratios (e.g., 1:1.2 acid-to-alcohol), refluxing at 110–120°C, and using molecular sieves to remove water. Post-synthesis, distillation under reduced pressure (boiling point: 279.6°C at 760 mmHg) is recommended, with purity verified via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • GC-MS : Electron ionization (EI) at 70 eV generates a base peak at m/z 104 (phenoxy fragment) and molecular ion [M⁺] at m/z 207. Fragmentation patterns include loss of butyric acid (C₄H₈O₂) .
  • NMR : ¹H NMR shows signals at δ 4.35 ppm (OCH₂CH₂O), δ 1.65 ppm (butyryl CH₂), and aromatic protons at δ 6.8–7.3 ppm. ¹³C NMR confirms the ester carbonyl at δ 170–172 ppm .

Advanced Research Questions

Q. How can researchers analyze the dynamic release of this compound in multicomponent systems (e.g., food matrices) using real-time monitoring techniques?

  • Methodological Answer : Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time tracking of volatile esters like this compound. Integration intervals (e.g., 0.0625–1 sec) resolve temporal release profiles during mastication or thermal processing. Calibration with synthetic standards ensures quantification accuracy .

Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) of this compound in olfactory or flavorant applications?

  • Methodological Answer :

  • Gas chromatography-olfactometry (GC-O) : Paired with human sensory panels to correlate ester chain length (e.g., butyrate vs. isobutyrate) with perceived intensity.
  • Molecular docking : Simulate interactions with olfactory receptors (e.g., OR1A1) using software like AutoDock Vina, focusing on ester group hydrophobicity and phenyl ring orientation .

Q. How can metabolic pathways and degradation products of this compound be studied in biological systems?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor hydrolysis via LC-MS/MS. Major metabolites include 2-phenoxyethanol and butyric acid.
  • Transcriptomics : Microarray analysis of intestinal tissues exposed to butyrate derivatives reveals upregulated nutrient transporters (e.g., SGLT1), suggesting metabolic synergy .

Q. What strategies mitigate ester hydrolysis or oxidation during formulation studies of this compound in hydrophobic delivery systems?

  • Methodological Answer :

  • Encapsulation : Use liposomes or cyclodextrins to shield the ester bond. Stability is assessed via accelerated aging (40°C/75% RH) and HPLC monitoring.
  • Antioxidants : Add 0.01% BHT to lipid-based formulations, validated by peroxide value (PV) testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.